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Compound of Interest

Compound Name: 6-Chloro-2-phenylquinolin-4-ol

Cat. No.: B091939 Get Quote

For research use only. Not for human or veterinary use.

Introduction
6-Chloro-2-phenylquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline

class.[1] Quinoline derivatives have garnered significant interest in medicinal chemistry due to

their broad spectrum of biological activities. This document provides an overview of the

potential applications of 6-Chloro-2-phenylquinolin-4-ol, along with detailed protocols for its

experimental use in research settings. The information is intended for researchers, scientists,

and drug development professionals.

Physicochemical Properties
Property Value Source

Molecular Formula C₁₅H₁₀ClNO [1]

Molecular Weight 255.70 g/mol [1]

IUPAC Name
6-chloro-2-phenyl-1H-quinolin-

4-one
[1]

CAS Number 17282-72-3
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6-Chloro-2-phenylquinolin-4-ol and related quinoline compounds have demonstrated a range

of biological activities, suggesting their potential application in several areas of research and

drug development.

Anticancer Activity
Quinoline derivatives are recognized for their potential as anticancer agents, acting through

various mechanisms to inhibit tumor growth and proliferation.[2]

Mechanisms of Action:

PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway

is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[3]

Quinoline derivatives have been developed as inhibitors of PI3K, blocking its catalytic activity

and downstream signaling.[3][4]

Tyrosine Kinase Inhibition (e.g., EGFR): The epidermal growth factor receptor (EGFR) is a

key target in cancer therapy due to its role in cell proliferation.[5] Quinoline-based

compounds can act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for

binding to the kinase domain.[5]

Tubulin Polymerization Inhibition: Several quinoline derivatives inhibit tubulin polymerization,

a crucial process for mitotic spindle formation during cell division.[2] By disrupting

microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in

cancer cells.[2][6]

Quantitative Data on Related Quinoline Derivatives (In Vitro):
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Compound Cell Line IC₅₀ (µM) Reference

N-phenyl-6-chloro-4-

hydroxy-2-quinolone-

3-carboxamide

derivative 19

Caco-2 17.0 [7]

N-phenyl-6-chloro-4-

hydroxy-2-quinolone-

3-carboxamide

derivative 19

HCT-116 5.3 [7]

N-phenyl-6-chloro-4-

hydroxy-2-quinolone-

3-carboxamide

derivative 21

Caco-2 18.9 [7]

N-phenyl-6-chloro-4-

hydroxy-2-quinolone-

3-carboxamide

derivative 21

HCT-116 4.9 [7]

Quinoline Derivative

5a
MCF-7 GI₅₀ = 25-82 nM [5][8]

Quinoline Derivative

5a
A-549 GI₅₀ = 25-82 nM [5][8]

Quinoline Derivative

6d
EGFR IC₅₀ = 0.18 [9]

Quinoline Derivative

8b
EGFR IC₅₀ = 0.08 [9]

Antimicrobial Activity
Quinolone compounds have a well-established history as antibacterial agents. Their

mechanism often involves the inhibition of essential bacterial enzymes.

Mechanism of Action:
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DNA Gyrase and Topoisomerase IV Inhibition: Quinolones can inhibit DNA gyrase and

topoisomerase IV, enzymes vital for bacterial DNA replication and managing the topological

state of DNA. This inhibition leads to disruptions in DNA synthesis and ultimately bacterial

cell death.

Quantitative Data on Related Quinoxaline Derivatives (In Vitro):

Compound Bacterial Strain MIC (µg/mL) Reference

Quinoxaline derivative

5p
S. aureus 4 [10]

Quinoxaline derivative

5p
B. subtilis 8 [10]

Quinoxaline derivative

5p
MRSA 8 [10]

Quinoxaline derivative

5p
E. coli 4 [10]

Experimental Protocols
The following are detailed protocols for evaluating the biological activity of 6-Chloro-2-
phenylquinolin-4-ol. Researchers should optimize concentrations and incubation times for

their specific experimental setup.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of 6-Chloro-2-phenylquinolin-4-ol on the viability of

cancer cell lines.

Materials:

6-Chloro-2-phenylquinolin-4-ol

Cancer cell lines (e.g., MCF-7, A549, HCT116)

Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100

µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of 6-Chloro-2-phenylquinolin-4-ol in
complete medium. Remove the old medium from the wells and add 100 µL of the compound

dilutions in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium

only).

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C

until a purple formazan precipitate is visible.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).
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phenylquinolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at:
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phenylquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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